molecular formula C13H12ClNO B1601369 1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65618-88-4

1-(2-Chlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1601369
Key on ui cas rn: 65618-88-4
M. Wt: 233.69 g/mol
InChI Key: BIMOIQNSDSBDDZ-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

Following the procedure of Example 1, Part C, but substituting 33.4 gm. (0.115 mole) of 2-carbomethoxy-4-chlorophenyl)-4-cyanocyclohexanone (prepared in Part B, above) for the 29.8 gm. of the 2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone, using 730 ml. glacial acetic acid and 365 ml. 10 percent aqueous sulfuric acid instead of the 660 ml. and 330 ml., respectively, and heating for 48 hours instead of 24 hours there is obtained a residual solid that is recrystallized from a mixture of methylene chloride and technical hexane thus affording 20.54 gm. (80% yield) of 4-(o-chlorophenyl)-4-cyanocyclohexanone having a melting point at 106° to 108° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)#[N:2].C(C1CC([C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=2)(C#N)CCC1=O)(OC)=O.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:28][C:25]1[CH:26]=[CH:27][CH:22]=[CH:23][C:24]=1[C:3]1([C:1]#[N:2])[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1CCC(CC1)=O
Step Two
Name
2-carbomethoxy-4-(p-chlorophenyl)-4-cyanocyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1C(CCC(C1)(C#N)C1=CC=C(C=C1)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
, respectively, and heating for 48 hours instead of 24 hours there
Duration
24 h
CUSTOM
Type
CUSTOM
Details
is obtained a residual solid
CUSTOM
Type
CUSTOM
Details
that is recrystallized from a mixture of methylene chloride and technical hexane
CUSTOM
Type
CUSTOM
Details
thus affording 20.54 gm

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1(CCC(CC1)=O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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